molecular formula C17H16F3NO4 B2987314 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 1543-72-2

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2987314
CAS No.: 1543-72-2
M. Wt: 355.313
InChI Key: OUGMXIDDVMFDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative characterized by a trimethoxy-substituted benzene ring attached to an amide group, which is further linked to a 3-(trifluoromethyl)phenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c1-23-13-7-10(8-14(24-2)15(13)25-3)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMXIDDVMFDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543-72-2
Record name 3,4,5-TRIMETHOXY-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide C₁₇H₁₆F₃NO₄ 355.31 g/mol 3,4,5-trimethoxy, 3-CF₃-phenyl Not directly reported; inferred from analogs
5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807) C₁₄H₁₀ClF₃NO₂ 315.68 g/mol 5-Cl, 2-OH, 3-CF₃-phenyl Anti-staphylococcal, anti-biofilm (MIC: 0.37–1.10 µmol/L)
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₈Cl₂F₃NO 334.12 g/mol 3,5-Cl₂, 3-CF₃-phenyl Cytotoxicity (exact activity unquantified)
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide C₁₇H₁₆F₃NO₄ 355.31 g/mol 3,4,5-trimethoxy, 2-CF₃-phenyl Structural isomer; positional differences may affect binding
N-(3-(Trifluoromethyl)benzyl)benzamide C₁₅H₁₂F₃NO 279.26 g/mol Benzyl-CF₃, unsubstituted benzamide Synthetic intermediate; no bioactivity data

Key Observations:

Substituent Position and Bioactivity :

  • The position of the trifluoromethyl group (e.g., 3-CF₃ vs. 2-CF₃) significantly influences molecular interactions. For instance, 3,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide () differs from the target compound only in the CF₃ position, which may alter steric hindrance or hydrogen-bonding capacity in biological targets .
  • Halogen vs. Methoxy Groups : Compounds like 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide () demonstrate potent antimicrobial activity, suggesting that chloro and hydroxy groups enhance cytotoxicity compared to methoxy substituents, which may prioritize metabolic stability over direct bioactivity .

Impact of Functional Groups: Hydroxy Groups: Hydroxy-substituted analogs (e.g., MMV665807) exhibit stronger antimicrobial effects due to hydrogen-bonding interactions with bacterial targets, as seen in their inhibition of Desulfovibrio piger and Staphylococcus aureus biofilms .

Synthetic Pathways :

  • The target compound and its analogs are typically synthesized via amide coupling reactions. For example, 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () are synthesized using hydrazides and chloro-substituted benzaldehydes, followed by characterization via FTIR, NMR, and MS .

Biological Activity

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound with potential therapeutic applications. Its unique chemical structure, characterized by three methoxy groups and a trifluoromethyl substituent on the phenyl ring, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H19F3N2O4C_{20}H_{19}F_{3}N_{2}O_{4}. The structure can be represented as follows:

SMILES COc1cc C O N c2cc c c2 C F F F cc1OC OC O c1OC\text{SMILES COc1cc C O N c2cc c c2 C F F F cc1OC OC O c1OC}

Antidepressant-like Effects

Recent studies have highlighted the potential antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated significant modulation of the serotonergic system, particularly involving the 5-HT1A and 5-HT3 receptors. This suggests that similar mechanisms may be at play in our compound of interest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Inside the cell, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Pharmacological Properties

Property Description
Antidepressant Activity Modulates serotonergic pathways; potential for new antidepressants .
Anti-inflammatory Effects Investigated for its role in reducing inflammation in various models .
Anticancer Potential Preliminary studies suggest cytotoxic effects against certain cancer cell lines .

Case Studies and Research Findings

  • Antidepressant Research : A study examined the antidepressant-like effects using behavioral tests in mice. The results indicated significant efficacy in reducing depressive behaviors when administered at specific dosages .
  • Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells. The findings suggest that structural modifications can enhance antiproliferative activity .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with specific protein targets, elucidating its potential mechanisms of action in biological systems .

Q & A

Basic: What are the common synthetic routes for 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzamide derivative with a trifluoromethyl-substituted aniline. A validated route (for analogous compounds) uses:

  • Step 1: Activation of 3,4,5-trimethoxybenzoic acid via chloride formation (e.g., using thionyl chloride) .
  • Step 2: Amide coupling with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions (base: NaHCO₃, solvent: dichloromethane/water) .
  • Optimization: Temperature control (0–5°C during chloride formation) and stoichiometric excess of the acyl chloride (1.2–1.5 equiv) improve yields. Purity is enhanced via recrystallization from ethanol/water .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects. To resolve this:

  • Perform variable-temperature NMR to assess dynamic behavior .
  • Use Mercury CSD to analyze crystal packing and hydrogen-bonding networks, which may stabilize specific conformers .
  • Cross-validate with DFT calculations to compare experimental and theoretical NMR chemical shifts .

Basic: What safety precautions are critical when handling this compound?

Key hazards include:

  • Decomposition risk: Avoid heating above 80°C (DSC data for related compounds shows exothermic decomposition) .
  • Mutagenicity: Ames II testing on analogous anomeric amides indicates low mutagenicity, but PPE (gloves, lab coat, fume hood) is mandatory .
  • Reagent hazards: Use inert atmosphere for moisture-sensitive steps (e.g., acyl chloride formation) and avoid inhalation of trifluoromethylated intermediates .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic profile in drug design?

The -CF₃ group enhances:

  • Lipophilicity: LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability: Resistance to cytochrome P450 oxidation due to strong C-F bonds, as shown in hepatic microsome assays .
  • Target binding: Electron-withdrawing effects stabilize π-π interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Basic: What analytical techniques are recommended for purity assessment?

  • HPLC: Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (method: 60% acetonitrile/0.1% TFA in water) .
  • Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 410.1 (calculated for C₁₉H₁₈F₃NO₄) .
  • Elemental Analysis: Acceptable C/H/N deviation ≤0.4% .

Advanced: How can intermolecular interactions in crystalline forms be systematically studied?

  • Mercury CSD Materials Module: Search for similar structures (e.g., Cambridge Structural Database entry JANJOS) to identify common packing motifs (e.g., C=O···H-N hydrogen bonds) .
  • Void Analysis: Calculate free volume (≥5% suggests potential for polymorphism) and assess solvent-accessible regions .
  • Packing Similarity: Compare with analogs using RMSD <0.5 Å for overlay of 15-molecule clusters .

Basic: What solvents and conditions are optimal for recrystallization?

  • Solvent pair: Ethanol (good solubility at reflux) and water (anti-solvent) .
  • Procedure: Dissolve crude product in hot ethanol, add water dropwise until cloudiness appears, then cool to 4°C. Yield: 75–85% .

Advanced: How to address low yields in scale-up amide coupling reactions?

Common issues and solutions:

  • Incomplete activation: Use 1.5 equiv of coupling agent (e.g., HATU) and monitor reaction via TLC (hexane/EtOAc 3:1, Rf ~0.4) .
  • Side reactions: Add molecular sieves (3Å) to sequester water in solvent-free conditions .
  • Workflow: Switch to flow chemistry for improved heat/mass transfer (residence time: 30 min, 40°C) .

Basic: How is the compound characterized for regiochemical purity?

  • NOESY NMR: Confirm spatial proximity of methoxy (δ 3.8–3.9 ppm) and trifluoromethyl (δ 7.5–7.7 ppm) groups .
  • X-ray crystallography: Resolve ambiguity in substitution patterns (e.g., CCDC deposition for bond angles/lengths) .

Advanced: What strategies mitigate metabolic instability in vivo studies?

  • Deuterium exchange: Replace methoxy hydrogens with deuterium (kH/kD ~6.5 for CYP3A4-mediated demethylation) .
  • Prodrug design: Introduce ester groups at the benzamide nitrogen, cleaved by serum esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.